molecular formula C3H5N3OS B1313958 5-Methoxy-1,3,4-thiadiazol-2-amine CAS No. 16841-84-2

5-Methoxy-1,3,4-thiadiazol-2-amine

Cat. No.: B1313958
CAS No.: 16841-84-2
M. Wt: 131.16 g/mol
InChI Key: DRHLSQJZTGPDMP-UHFFFAOYSA-N
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Description

5-Methoxy-1,3,4-thiadiazol-2-amine is an organic compound with the molecular formula C(_3)H(_5)N(_3)OS It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

The primary target of 5-Methoxy-1,3,4-thiadiazol-2-amine is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy . It plays a crucial role in transmitting signals from cytokines and growth factor receptors in the cytoplasm to the nucleus, leading to DNA transcription and cell proliferation .

Mode of Action

This compound inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . It has been shown to directly bind to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription . This inhibition disrupts the signaling pathway, leading to a decrease in cancer cell proliferation .

Biochemical Pathways

The compound affects the IL-6/JAK/STAT3 pathway, which is crucial in cell growth and survival . By inhibiting this pathway, this compound disrupts the normal cell cycle, leading to a halt in cell proliferation and induction of apoptosis .

Result of Action

The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 . It induces cell cycle arrest and apoptosis, effectively inhibiting tumor growth . In a DU145 xenograft model, the compound demonstrated in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and potency. Furthermore, the compound’s effectiveness can be influenced by the physiological environment, such as pH, presence of other drugs, and individual patient factors.

Biochemical Analysis

Biochemical Properties

5-Methoxy-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, some derivatives of 1,3,4-thiadiazole-2-amine have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This interaction is vital for the proliferation of cancer cells and the replication of certain viruses . Additionally, this compound has shown potential in inhibiting other enzymes, thereby affecting various metabolic pathways .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of 1,3,4-thiadiazole-2-amine have demonstrated the ability to disrupt DNA replication processes, which is crucial for the proliferation of both bacterial and cancer cells . This disruption can lead to altered cell signaling and changes in gene expression, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, the compound has been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), leading to a decrease in guanosine nucleotide synthesis . This inhibition affects the proliferation of cancer cells and the replication of certain viruses . Additionally, this compound can interact with other enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,3,4-thiadiazole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular processes, including enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as inhibiting cancer cell proliferation and reducing viral replication . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, altered metabolic pathways, and changes in gene expression . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s inhibition of inosine monophosphate dehydrogenase (IMPDH) affects the synthesis of guanosine nucleotides, which are crucial for DNA and RNA synthesis . This interaction can lead to changes in metabolic pathways, affecting cellular proliferation and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 1,3,4-thiadiazole derivatives can be efficiently transported within cells, reaching their target sites and exerting their biological effects . The distribution of this compound within tissues can also affect its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, some derivatives of 1,3,4-thiadiazole-2-amine have been shown to localize within the nucleus, where they can interact with DNA and affect gene expression . The subcellular localization of this compound can influence its therapeutic potential and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with methoxyacetic acid under acidic conditions, leading to the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of this compound can yield various derivatives depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)).

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted thiadiazoles.

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent.

Medicine: Medicinally, this compound is investigated for its potential therapeutic properties. It is being explored for use in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

    1,3,4-Thiadiazol-2-amine: Lacks the methoxy group, which may alter its reactivity and bioactivity.

    5-Methyl-1,3,4-thiadiazol-2-amine:

    5-Chloro-1,3,4-thiadiazol-2-amine: The presence of a chlorine atom instead of a methoxy group can significantly affect its chemical behavior and uses.

Uniqueness: 5-Methoxy-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-methoxy-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3OS/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHLSQJZTGPDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495907
Record name 5-Methoxy-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16841-84-2
Record name 5-Methoxy-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3,4-thiadiazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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